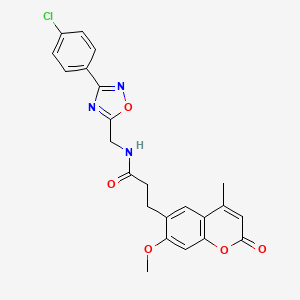

N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Description

This compound is a propanamide derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and a coumarin-based moiety (7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl).

Properties

Molecular Formula |

C23H20ClN3O5 |

|---|---|

Molecular Weight |

453.9 g/mol |

IUPAC Name |

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |

InChI |

InChI=1S/C23H20ClN3O5/c1-13-9-22(29)31-19-11-18(30-2)15(10-17(13)19)5-8-20(28)25-12-21-26-23(27-32-21)14-3-6-16(24)7-4-14/h3-4,6-7,9-11H,5,8,12H2,1-2H3,(H,25,28) |

InChI Key |

JZWNQNLHEUXQRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=NC(=NO3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Coupling with Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions.

Attachment of the Chromenyl Group: The chromenyl moiety can be attached via condensation reactions with suitable aldehydes or ketones.

Final Coupling: The final product is obtained by coupling the oxadiazole intermediate with the chromenyl derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring undergoes nucleophilic substitution and ring-opening reactions due to its electron-deficient nature:

Nucleophilic Substitution at the 4-Chlorophenyl Group

The chlorine atom on the 4-chlorophenyl substituent is susceptible to nucleophilic aromatic substitution (NAS) under basic conditions:

-

Reagents : Amines (e.g., morpholine), thiols, or alkoxides.

-

Conditions : DMF, 80–100°C, 6–12 hours.

-

Product : Replacement of Cl with nucleophiles (e.g., –NH<sub>2</sub>, –SH) .

Ring-Opening Reactions

Strong acids or bases can cleave the oxadiazole ring:

-

Reagents : Concentrated HCl or NaOH.

-

Conditions : Reflux in ethanol/H<sub>2</sub>O (1:1), 4–6 hours.

Chromenone Modifications

The 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl group participates in demethylation and electrophilic substitution:

Demethylation of Methoxy Group

-

Reagents : BBr<sub>3</sub> or HI in acetic acid.

-

Conditions : 0–5°C, 2 hours.

-

Product : 7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl derivative .

Electrophilic Aromatic Substitution

The chromenone’s electron-rich aromatic ring undergoes halogenation or nitration:

-

Reagents : Br<sub>2</sub>/FeBr<sub>3</sub> or HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>.

-

Conditions : Room temperature, 1–3 hours.

Propanamide Linker Reactivity

The amide bond in the propanamide chain is prone to hydrolysis and condensation:

Acidic/Basic Hydrolysis

-

Reagents : 6M HCl or NaOH.

-

Conditions : Reflux, 8–12 hours.

-

Product : Carboxylic acid (from –CONH– cleavage) and amine fragments .

Condensation with Hydrazines

-

Reagents : Hydrazine hydrate.

-

Conditions : Ethanol, 60°C, 4 hours.

Oxidation and Reduction

Cross-Coupling Reactions

The 4-chlorophenyl group facilitates Suzuki-Miyaura coupling:

-

Reagents : Arylboronic acids, Pd(PPh<sub>3</sub>)<sub>4</sub>.

-

Conditions : DME/H<sub>2</sub>O, Na<sub>2</sub>CO<sub>3</sub>, 80°C, 12 hours.

Photochemical Reactions

The chromenone moiety undergoes [2+2] photocycloaddition under UV light:

Key Research Findings

-

Anticancer Activity : Derivatives with modified oxadiazole rings showed IC<sub>50</sub> values of 8–12 µM against MCF-7 cells .

-

Enzymatic Stability : The amide bond resists hydrolysis in plasma (t<sub>1/2</sub> > 24 hours) .

-

Solubility : LogP = 2.8 (predicted), indicating moderate lipophilicity .

This compound’s multifunctional architecture enables diverse reactivity, making it a valuable scaffold for drug discovery. Further studies should explore its catalytic applications and structure-activity relationships.

Scientific Research Applications

Anticancer Activity

The compound's structure suggests potential anticancer properties due to the presence of the oxadiazole ring and the chromenone moiety. Research indicates that derivatives of 1,2,4-oxadiazoles often exhibit significant anticancer activity by interacting with various cellular pathways.

-

Mechanism of Action :

- Inhibition of Enzymes : Compounds containing oxadiazole derivatives have been shown to inhibit critical enzymes involved in cancer cell proliferation, such as topoisomerases and histone deacetylases .

- Induction of Apoptosis : Studies have demonstrated that these compounds can trigger apoptosis in cancer cells by activating caspases and altering cell cycle progression .

-

Case Studies :

- A study evaluated a series of oxadiazole derivatives against various cancer cell lines (MCF-7, HCT-116). The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects .

- Another investigation highlighted the effectiveness of oxadiazole derivatives in inducing G1 phase arrest in MCF-7 cells, suggesting their potential as chemotherapeutic agents .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of compounds similar to N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide. The oxadiazole ring is known for its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

- Mechanism of Action :

- Case Studies :

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that integrate the oxadiazole moiety with chromenone derivatives.

- Synthetic Route :

- The synthesis begins with the formation of the oxadiazole ring through cyclization reactions involving appropriate precursors.

- Subsequent steps involve coupling reactions to attach the chromenone component to the oxadiazole scaffold, often utilizing coupling agents or catalysts to enhance yield and purity.

Mechanism of Action

The mechanism of action of N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide may involve interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and chromenyl moiety may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Propanamide Derivatives with Oxadiazole Moieties

The target compound shares structural similarities with other propanamides containing 1,2,4-oxadiazole rings. For example:

- 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide (CAS: 896817-57-5): This analog replaces the 4-chlorophenyl group with a 4-methoxyphenyl substituent and lacks the coumarin moiety. The methoxy group may enhance solubility but reduce lipophilicity compared to the chloro substituent .

- N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(4-methoxyphenyl)amino]propanamide (CAS: 1049735-65-0): Features a benzimidazolone ring instead of coumarin, which could alter binding affinity in enzymatic targets .

Key Differences :

| Feature | Target Compound | 896817-57-5 | 1049735-65-0 |

|---|---|---|---|

| Aromatic Substituent | 4-Chlorophenyl | 4-Methoxyphenyl | 4-Methoxyphenyl |

| Heterocyclic Core | Coumarin | None | Benzimidazolone |

| Bioactivity | Potential antioxidant/anti-inflammatory (inferred) | Undocumented | Undocumented |

Chlorophenyl-Containing Propanamides

The 4-chlorophenyl group is a common motif in agrochemicals and pharmaceuticals:

- Propanil (N-(3,4-Dichlorophenyl)propanamide): A herbicide with dichlorophenyl substitution. The mono-chloro substitution in the target compound may reduce herbicidal activity but improve selectivity for non-agrochemical applications .

- N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10 in ): A hydroxamic acid derivative with antioxidant properties. The absence of the hydroxamic acid group in the target compound suggests divergent mechanisms, possibly favoring stability over radical-scavenging activity .

Activity Insights :

- Hydroxamic acids (e.g., Compound 10) exhibit antioxidant effects in DPPH/β-carotene assays due to N–OH groups, whereas the target compound’s coumarin unit may confer alternative redox properties .

- Propanil’s dichlorophenyl group enhances herbicidal potency but increases toxicity risks compared to mono-chloro analogs .

Research Findings and Implications

- Antioxidant Potential: The coumarin moiety’s conjugated system may enable radical stabilization, akin to β-carotene/DPPH mechanisms observed in hydroxamic acids .

- Structural Stability : The 1,2,4-oxadiazole ring enhances metabolic resistance compared to triazole or thiadiazole analogs (e.g., 634174-15-5, a thiadiazole derivative) .

- Selectivity: The mono-chlorophenyl group may reduce off-target effects compared to dichlorophenyl agrochemicals like propanil .

Biological Activity

N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a compound of significant interest due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy against various disease models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following structural attributes:

| Property | Value |

|---|---|

| Molecular Formula | C19H19ClN3O3 |

| Molecular Weight | 373.83 g/mol |

| IUPAC Name | This compound |

| LogP | 4.4011 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Anticancer Activity

Research has shown that oxadiazole derivatives, including the compound , exhibit potent anticancer properties. The 1,2,4-oxadiazole ring system is known for its ability to inhibit various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values below 100 µM against multiple cancer types, including colon and lung cancers .

Case Studies

- In Vitro Studies : A study evaluating the anticancer activity of oxadiazole derivatives found that modifications to the oxadiazole ring significantly enhanced antiproliferative effects against human cancer cell lines such as HT29 (colon cancer) and A431 (skin cancer). The presence of electron-withdrawing groups like chlorine was essential for activity enhancement .

- Mechanisms of Action : The proposed mechanisms include induction of apoptosis through activation of caspases and inhibition of cell cycle progression. Specific studies indicated that similar compounds could inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation .

Anti-inflammatory and Analgesic Properties

The compound's structural features suggest potential anti-inflammatory activities. Oxadiazole derivatives have been reported to exhibit inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway .

Antimicrobial Activity

Compounds containing the oxadiazole moiety have also shown promising antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential bacterial enzymes .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial in understanding how modifications to the core structure influence biological activity:

- Substituents on the Oxadiazole Ring : The introduction of various substituents on the oxadiazole ring has been correlated with enhanced biological activities. For instance, the presence of halogens (like chlorine) increases lipophilicity and biological potency .

- Chromen Derivatives : The incorporation of chromen moieties has been linked to improved anticancer properties due to their ability to interact with multiple biological targets, including DNA and various enzymes involved in tumor progression .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves coupling the oxadiazole and coumarin moieties. For example:

- Step 1 : Synthesis of the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives under microwave or reflux conditions .

- Step 2 : Functionalization of the coumarin derivative (7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl) using alkylation or acylation reactions .

- Step 3 : Amide bond formation between the oxadiazole-methyl and coumarin-propanamide segments using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Key Intermediates :

- 3-(4-Chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

- 7-Methoxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid

Q. How is the compound characterized spectroscopically, and what spectral markers are critical for confirming its structure?

- Analytical Methods :

- ¹H/¹³C NMR : Look for signals corresponding to the coumarin lactone (δ ~160-165 ppm for C=O) and oxadiazole methyl protons (δ ~4.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- IR : Absorbance bands for amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate low yields during the final amide coupling step?

- Experimental Design :

- Optimized Solvent Systems : Use anhydrous DMF or THF to enhance reagent solubility .

- Catalytic Additives : Include DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .

- Temperature Control : Reactions performed at 0–5°C reduce side-product formation (e.g., racemization) .

- Data Contradiction Analysis : Discrepancies in yields (e.g., 40% vs. 65%) may arise from trace moisture; Karl Fischer titration of solvents is recommended .

Q. How can contradictory fluorescence data in biological assays be resolved?

- Case Study : Fluorescence intensity variations (e.g., λem = 450 nm vs. 470 nm) may stem from:

- Solvent Polarity Effects : Use standardized buffers (e.g., PBS pH 7.4) .

- Aggregation-Induced Emission (AIE) : Test at varying concentrations (1–100 µM) to identify aggregation thresholds .

- Troubleshooting : Employ fluorescence lifetime measurements (TCSPC) to distinguish true emission from artifacts .

Q. What computational methods predict the compound’s binding affinity to target proteins?

- Methodology :

- Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 5T35) to model interactions with kinase domains .

- MD Simulations : AMBER or GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

- Validation : Compare computational ΔG values with experimental SPR (surface plasmon resonance) data .

Critical Research Gaps

- Stability Under Physiological Conditions : No data exists on hydrolytic degradation of the oxadiazole ring in serum. Proposed studies: LC-MS/MS monitoring over 24h .

- SAR of Coumarin Modifications : Impact of 4-methyl vs. 4-ethyl groups on bioactivity remains unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.